molecular formula C10H9N3O4 B15222299 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B15222299
M. Wt: 235.20 g/mol
InChI Key: CGWHDMRKFSDKIV-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

    Industry: Its chemical properties are useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-7-carboxylic acid

Uniqueness

The uniqueness of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the carboxylic acid and methoxycarbonyl groups can significantly impact the compound’s interaction with biological targets and its suitability for various chemical transformations.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

4-methoxycarbonyl-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-4-7-5(10(16)17-2)3-6(9(14)15)11-8(7)13-12-4/h3H,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

CGWHDMRKFSDKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)C(=O)O)C(=O)OC

Origin of Product

United States

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